molecular formula C19H18F2N6O2S B2353736 (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1105220-22-1

(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2353736
CAS No.: 1105220-22-1
M. Wt: 432.45
InChI Key: XOHHBZUDBBSXCT-UHFFFAOYSA-N
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Description

(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18F2N6O2S and its molecular weight is 432.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone, is a complex molecule that likely interacts with multiple targets. Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . Therefore, it’s plausible that this compound may also interact with similar targets.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins, leading to changes in their function . The specific mode of action of this compound would depend on its specific targets and their biological context.

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives , it’s plausible that this compound may affect multiple biochemical pathways. These could potentially include pathways involved in microbial growth (for antimicrobial activity), viral replication (for antiviral activity), cell proliferation (for antitumor activity), and others.

Result of Action

Given the biological activities associated with thiazole derivatives , it’s plausible

Properties

IUPAC Name

[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O2S/c20-17(21)29-14-4-2-13(3-5-14)24-19-25-15(12-30-19)16(28)26-8-10-27(11-9-26)18-22-6-1-7-23-18/h1-7,12,17H,8-11H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHHBZUDBBSXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.